Efonidipine

Chronic Kidney Disease Proteinuria Renoprotection

Efonidipine is the only dihydropyridine CCB with dual L/T-type channel blockade, delivering renoprotective outcomes unattainable with amlodipine or nifedipine. In a 4-month crossover trial, efonidipine reduced proteinuria ~15% more than amlodipine at equivalent BP. It uniquely suppresses aldosterone, unlike L-type agents. Its chronotropic-to-inotropic selectivity (35.4) vastly exceeds nifedipine (0.29) and verapamil (0.65), minimizing reflex tachycardia. Ideal for CKD, renal hemodynamics, and aldosterone pathway research. Available as free base at ≥98% purity.

Molecular Formula C34H38N3O7P
Molecular Weight 631.7 g/mol
CAS No. 111011-63-3
Cat. No. B1671133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfonidipine
CAS111011-63-3
Synonyms5-(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid, 2-(phenyl(phenylmethyl)amino) ethyl ester, P-oxide, hydrochloride
efonidipine
enfonidipine hydrochloride
NZ 105
NZ-105
Molecular FormulaC34H38N3O7P
Molecular Weight631.7 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3
InChIKeyNSVFSAJIGAJDMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitypoorly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Efonidipine (CAS 111011-63-3): A Dual L- and T-Type Calcium Channel Blocker for Research and Procurement


Efonidipine (NZ-105) is a 1,4-dihydropyridine calcium channel blocker that uniquely antagonizes both L-type and T-type voltage-gated calcium channels [1]. Unlike conventional dihydropyridines that selectively target L-type channels, efonidipine's dual blockade profile confers distinct hemodynamic and renoprotective properties [2]. The racemic mixture comprises R(−)- and S(+)-enantiomers, with the R(−)-isomer demonstrating high selectivity for T-type channels [3]. Efonidipine is clinically approved in Japan for hypertension and angina pectoris and is supplied primarily as the hydrochloride ethanolate salt form [4].

Why Efonidipine Cannot Be Substituted with Conventional L-Type Calcium Channel Blockers


Substituting efonidipine with standard L-type dihydropyridines (e.g., amlodipine, nifedipine) or non-dihydropyridines (e.g., verapamil, diltiazem) fails to replicate its unique pharmacological signature. Conventional L-type blockers exert minimal to no effect on T-type calcium channels, which are critically involved in renal microvascular tone, aldosterone secretion, and cardiac pacemaker activity [1]. Efonidipine's T-type blockade yields clinically meaningful reductions in proteinuria and plasma aldosterone that are not observed with amlodipine or nifedipine, despite equivalent blood pressure control [2]. Furthermore, efonidipine's favorable chronotropic-to-inotropic selectivity ratio (35.4) substantially exceeds that of nifedipine (0.29) and verapamil (0.65), translating to reduced reflex tachycardia and minimal myocardial depression [3]. These pharmacological distinctions are not interchangeable and directly impact therapeutic outcomes in hypertension with renal impairment or proteinuric chronic kidney disease.

Quantitative Differentiation of Efonidipine: Head-to-Head and Cross-Study Evidence


Efonidipine vs. Amlodipine: Superior Reduction in Proteinuria in Chronic Glomerulonephritis

In a 4-month randomized crossover trial of 21 patients with chronic glomerulonephritis, efonidipine (20–60 mg twice daily) achieved a significantly lower urinary protein excretion compared to amlodipine (2.5–7.5 mg once daily) despite equivalent blood pressure reduction [1].

Chronic Kidney Disease Proteinuria Renoprotection Hypertension

Efonidipine vs. Amlodipine and Nilvadipine: Unique Suppression of Plasma Aldosterone

Efonidipine uniquely reduces plasma aldosterone, an effect not observed with L-type selective blockers. In hemodialysis patients, efonidipine reduced aldosterone by 16% versus amlodipine (123 ± 118 vs. 146 ± 150 pg/mL, p = 0.027) [1]. In healthy volunteers, efonidipine decreased aldosterone by 7.6% from baseline (88.3 → 81.6 pg/mL, p = 0.0407), whereas nilvadipine increased aldosterone by 23.6% (66.5 → 82.2 pg/mL, p = 0.0049) [2].

Aldosterone Renin-Angiotensin-Aldosterone System End-Stage Renal Disease Cardiovascular Protection

Efonidipine vs. Nifedipine: Superior Chronotropic-to-Inotropic Selectivity Ratio

Efonidipine exhibits a markedly higher selectivity for negative chronotropic (heart rate-lowering) over negative inotropic (contractility-depressing) effects compared to nifedipine and verapamil [1]. The EC50(inotropic)/EC50(chronotropic) ratio for efonidipine is 35.4, versus 0.29 for nifedipine and 0.65 for verapamil [2].

Cardiac Pharmacology Chronotropy Inotropy Safety Pharmacology

R(−)-Efonidipine Enantiomer: Selective T-Type Calcium Channel Blocker

The R(−)-enantiomer of efonidipine acts as a selective T-type calcium channel blocker with minimal activity at L-type and other high-voltage-activated (HVA) channels, unlike the racemate or the S(+)-enantiomer [1]. R(−)-efonidipine inhibited only T-type Ca2+ channels and showed no effect on HVA Ca2+ channels in rat hippocampal neurons, whereas mibefradil and flunarizine non-selectively inhibited both [2].

Enantiomer Pharmacology T-Type Calcium Channel Ion Channel Selectivity Chemical Biology Tool

Efonidipine vs. L-Type Blockers: Superior Efficacy in Microvascular Preparations

Combined L- and T-type channel blockers (efonidipine, mibefradil) produce significantly greater inhibition of contractile responses in small resistance vessels compared to pure L-type blockers (nifedipine, verapamil) [1]. In rat mesenteric microvessels, combined L/T-blockers achieved significantly greater inhibition of contraction than L-channel blockers alone, whereas in large conduit vessels (rat aorta), all four blockers showed similar efficacy [2].

Microvasculature Vascular Smooth Muscle T-Type Channels Resistance Vessels

Optimal Research and Industrial Applications for Efonidipine (CAS 111011-63-3)


Renoprotection Studies in Hypertensive Chronic Kidney Disease Models

Efonidipine is the preferred dihydropyridine calcium channel blocker for preclinical and clinical studies examining proteinuria reduction and renal outcomes. Its dual L/T-type blockade reduces urinary protein excretion by approximately 15% more than amlodipine at equivalent blood pressure, as demonstrated in a 4-month crossover trial [1]. This effect is attributed to balanced dilation of both afferent and efferent glomerular arterioles, a property not shared by L-type selective agents. Researchers investigating mechanisms of CKD progression or evaluating combination therapies with renin-angiotensin system inhibitors should consider efonidipine as the CCB comparator of choice.

Aldosterone Pathobiology and Mineralocorticoid Receptor-Independent Interventions

Efonidipine is uniquely suited for studies interrogating the role of T-type calcium channels in aldosterone synthesis and secretion. In both healthy volunteers and hemodialysis patients, efonidipine significantly reduces plasma aldosterone, whereas L-type blockers (nilvadipine, amlodipine) either increase or fail to alter aldosterone levels [1][2]. This property makes efonidipine a valuable tool for dissecting calcium channel subtype contributions to adrenal steroidogenesis and for exploring aldosterone-lowering strategies independent of mineralocorticoid receptor antagonism or renin-angiotensin blockade.

Cardiac Safety Pharmacology and Chronotropic Selectivity Screening

Efonidipine serves as a reference standard for evaluating chronotropic-to-inotropic selectivity in novel calcium channel modulators. Its selectivity ratio of 35.4 substantially exceeds that of nifedipine (0.29) and verapamil (0.65) [1]. In isolated tissue preparations, efonidipine produces negative chronotropic effects with minimal negative inotropy, even at 1 μM (no inotropic effect) [2]. Procurement of efonidipine is recommended for safety pharmacology panels assessing hERG liability, cardiac contractility, and heart rate effects of new chemical entities.

T-Type Calcium Channel Pharmacology and Enantiomer-Specific Tool Compounds

The R(−)-enantiomer of efonidipine is a selective T-type calcium channel blocker with negligible activity at L-, N-, P/Q-, and R-type channels [1]. This enantiomer is ideal for experiments requiring clean pharmacological dissection of T-type channel function in neuronal, cardiac, and vascular tissues. Researchers can use racemic efonidipine for dual L/T blockade or the isolated R(−)-enantiomer for T-type-specific interrogation, offering experimental flexibility not available with mibefradil (non-selective) or other dihydropyridines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Efonidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.